molecular formula C13H16Br2N2O B13438767 4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol

4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol

Cat. No.: B13438767
M. Wt: 376.09 g/mol
InChI Key: SFKSSKGJSQLJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol is a chemical compound with the molecular formula C13H18Br2N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Ambroxol, which is widely used as a mucolytic agent in the treatment of respiratory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol typically involves the following steps:

    Starting Material: The synthesis begins with O-nitrobenzaldehyde.

    Reaction with Trans-4-aminocyclohexanol: The O-nitrobenzaldehyde reacts with trans-4-aminocyclohexanol to form an intermediate compound.

    Reduction: The intermediate compound undergoes simultaneous reduction of the nitro group and the C=N group using a special catalyst such as modified Pd/C.

    Bromination: The reduced compound is then brominated using HBr/H2O2.

    Final Product: The final product, this compound, is obtained by applying hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., Br2) and acids (e.g., HCl).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: As Ambroxol, it is used as a mucolytic agent to treat respiratory diseases by breaking down mucus and facilitating its expulsion.

    Industry: The compound is used in the formulation of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol involves several molecular targets and pathways:

Properties

Molecular Formula

C13H16Br2N2O

Molecular Weight

376.09 g/mol

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-one

InChI

InChI=1S/C13H16Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10,17H,1-4,7,16H2

InChI Key

SFKSSKGJSQLJPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1NCC2=C(C(=CC(=C2)Br)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.